molecular formula C13H20N2 B3151780 1-(2,4,5-Trimethylphenyl)piperazine CAS No. 722491-58-9

1-(2,4,5-Trimethylphenyl)piperazine

Cat. No.: B3151780
CAS No.: 722491-58-9
M. Wt: 204.31 g/mol
InChI Key: LOZKWCQVZPMMTK-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethylphenyl)piperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4,5-trimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-8-12(3)13(9-11(10)2)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZKWCQVZPMMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Method Development:

Sample Preparation: The first step is to extract the analyte from the complex biological matrix. This is crucial to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For arylpiperazine derivatives, LLE or SPE are often preferred to achieve cleaner extracts.

Chromatographic Separation: An appropriate High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is developed to separate the analyte from endogenous matrix components and any potential metabolites. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of an aqueous component (often with a buffer like ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol).

Mass Spectrometric Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions (fragments of the precursor ion) to monitor. This highly selective detection method minimizes interferences and enhances sensitivity. An internal standard (IS), often a stable isotope-labeled version of the analyte or a structurally similar compound, is used to correct for variability in sample processing and instrument response.

Method Validation:

Once the method is developed, it must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The validation process assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the assay is accurate and precise. This is determined by analyzing calibration standards at multiple concentration levels.

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte, which can lead to ion suppression or enhancement.

Stability: The stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage stability).

A study detailing the bioanalytical method development and validation of alimemazine, a phenothiazine (B1677639) derivative with some structural similarities to arylpiperazines, in human plasma using LC-MS/MS provides a relevant example of the process. The method was validated over a specific concentration range and demonstrated acceptable accuracy, precision, and stability. nih.gov Similar rigorous validation would be required for an assay for 1-(2,4,5-Trimethylphenyl)piperazine to be used in preclinical pharmacokinetic studies. youtube.com

Pharmacological Characterization of 1 2,4,5 Trimethylphenyl Piperazine and Analogues

Ligand-Receptor Interaction Profiling

The following sections provide a detailed analysis of the binding affinities and functional effects of 1-(2,4,5-trimethylphenyl)piperazine and related compounds on a variety of neurologically significant receptors and channels.

Serotonergic Receptor System Modulations

The serotonergic system, with its numerous receptor subtypes, is a primary target for many psychoactive drugs. Piperazine (B1678402) derivatives, including this compound, have been shown to interact with several of these receptors.

New 1,2,4-trisubstituted piperazine derivatives have been synthesized and evaluated for their affinity towards 5-HT1A and 5-HT2A receptors. nih.gov Compared to their 1,4-disubstituted counterparts, some of these trisubstituted compounds demonstrated a higher affinity for 5-HT2A receptors, while maintaining or slightly improving their affinity for 5-HT1A receptors. nih.gov Molecular dynamics simulations suggest that the additional substituent on the piperazine ring may contribute to a more stable ligand-receptor complex. nih.gov Functional studies have indicated that some of these trisubstituted piperazines behave as partial agonists at postsynaptic 5-HT1A receptors. nih.gov Specifically, certain compounds have shown characteristics of presynaptic 5-HT1A agonists in both in vitro and in vivo models. nih.gov

The contractile response of bovine airway smooth muscle to serotonin (B10506) is mediated by several receptors, including 5-HT2A, 5-HT7, 5-HT3, and 5-HT1B/D receptors. nih.gov Studies using selective antagonists have revealed that 5-HT2A receptors are the primary mediators of this direct contractile response. nih.gov

Table 1: Affinity of Piperazine Derivatives for Serotonin Receptors

Compound Receptor Affinity (Ki, nM) Functional Activity
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) 5-HT1A 0.6 Antagonist
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine 5-HT1A 0.4 Antagonist

This table presents binding affinities of selected piperazine compounds for the 5-HT1A receptor, as detailed in the provided text.

Dopaminergic Receptor System Interactions

The dopamine (B1211576) D3 receptor is a key target in the development of treatments for substance abuse and other neuropsychiatric conditions. nih.gov The high degree of similarity between the D3 and D2 receptors, particularly in the orthosteric binding site, presents a challenge for designing selective ligands. nih.gov Research has focused on deconstructing D3-selective substituted-4-phenylpiperazine compounds to understand the structural basis for their selectivity and efficacy. nih.gov

Studies on various N-phenylpiperazine analogues have shown a range of binding affinities for the D3 receptor and varying degrees of selectivity over the D2 receptor. nih.gov For instance, some 4-(thiophen-3-yl)benzamide (B12553508) N-phenylpiperazines and their corresponding 4-thiazolyl-4-ylbenzamide analogues exhibit high affinity for the D3 receptor with significant selectivity over the D2 receptor. nih.gov The nature of the substituents on the phenyl ring of the N-phenylpiperazine moiety has been shown to influence both affinity and selectivity. nih.gov

Table 2: Binding Affinities of Phenylpiperazine Analogues at Dopamine Receptors

Compound Class Receptor Affinity Range (Ki) D3 vs. D2 Selectivity
4-Thiophene-3-yl-benzamide N-phenylpiperazines D3 1.4–43 nM 67–1831-fold
4-Thiazolyl-4-ylbenzamide N-piperazine analogues D3 2.5–31 nM 73–1390-fold

This table summarizes the binding affinity ranges and selectivity of two classes of N-phenylpiperazine analogues for the D3 dopamine receptor, based on the provided text.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Allosteric Modulation

The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel implicated in cognitive function and neuropsychiatric disorders. nih.gov Modulating this receptor through allosteric mechanisms is a promising therapeutic strategy. nih.govmdpi.com Positive allosteric modulators (PAMs) can enhance the receptor's response to agonists like acetylcholine. mdpi.com

A series of N,N-diethyl-N′-phenyl-piperazine (diEPP) analogues have been synthesized and evaluated for their ability to act as "silent agonists" at the α7 nAChR. nih.gov These compounds are capable of desensitizing the receptor without causing significant channel activation. nih.gov This selective desensitization is of interest for its potential anti-inflammatory effects. nih.gov

G-Protein Coupled Receptor (GPCR) Engagements

GPCRs are a large family of receptors involved in a vast array of physiological processes. The gonadotropin-releasing hormone receptor (GnRHR), a member of this family, plays a crucial role in reproduction. nih.gov It contains a seven-transmembrane domain structure typical of GPCRs. nih.gov

Transient Receptor Potential Channel (TRPC) Activation

Transient Receptor Potential Canonical (TRPC) channels are calcium-permeable cation channels involved in various cellular signaling pathways. nih.govresearchgate.net Specifically, TRPC3 and TRPC6 channels are activated by diacylglycerol (DAG) and play a role in brain-derived neurotrophic factor (BDNF) signaling, which is important for neuronal survival and development. nih.govresearchgate.net

A screening of chemical libraries identified a group of piperazine-derived compounds that activate DAG-activated TRPC3, TRPC6, and TRPC7 channels. nih.govresearchgate.net These compounds were shown to induce neurite growth and neuroprotection in a manner similar to BDNF, and these effects were dependent on the activation of TRPC channels. nih.govresearchgate.net The activation of these channels leads to an influx of calcium, which in turn activates downstream signaling pathways, including the transcription factor cAMP response element-binding protein (CREB). nih.govresearchgate.net

Sigma Receptor and Human Sterol Isomerase (HSI) Binding Affinities

The sigma-1 receptor is a transmembrane protein located in the endoplasmic reticulum that is involved in neuronal health. nih.gov Human sterol isomerase, also known as Emopamil-Binding Protein (EBP), is an enzyme involved in cholesterol biosynthesis. nih.govresearchgate.net Interestingly, EBP binds to a variety of structurally diverse pharmacological compounds. nih.govresearchgate.net

To identify ligands with selectivity for the EBP, a variety of arylpiperazines have been screened. researchgate.net This led to the development of a novel series of cis- and trans-4-(4-aryl)cyclohexyl-1-(2-pyridyl)piperazines. researchgate.net Certain compounds within this series have demonstrated nanomolar affinity for the EBP site with good selectivity over related sigma receptors. researchgate.net

Enzyme and Protein Target Inhibition/Modulation Studies

The inhibitory activity of this compound analogues has been evaluated against a panel of enzymes and protein targets, revealing a spectrum of potencies and selectivities.

Kinase Inhibition (e.g., EGFR, VEGFR, JNK, ALK, ROS1)

Analogues of this compound have been investigated for their ability to inhibit various protein kinases involved in cancer cell signaling. For instance, brigatinib (B606365), a complex molecule containing a piperazine moiety, has demonstrated potent inhibitory activity against anaplastic lymphoma kinase (ALK) and has also been shown to inhibit mutated epidermal growth factor receptor (EGFR). nih.gov In preclinical studies, brigatinib inhibited ALK phosphorylation in H2228 non-small cell lung cancer cells with an IC₅₀ of 4.5 ± 2.2 nM. nih.gov The combination of ALK inhibitors with VEGFR tyrosine kinase inhibitors has been explored as a therapeutic strategy in renal cell carcinoma. nih.gov

Proteasome Inhibition

The proteasome is a critical target in cancer therapy, and certain piperazine-containing compounds have been explored for their inhibitory potential. Homopiperazine (B121016) derivatives, which are structurally related to piperazine, have been identified as a novel class of proteasome inhibitors. nih.govresearchgate.net These compounds have been shown to inhibit all three catalytic subunits (β1, β2, and β5) of the proteasome through direct binding. nih.gov One such homopiperazine derivative, K-7174, demonstrated cytotoxic effects on various hematological malignancy cell lines and was effective against bortezomib-resistant myeloma cells. nih.gov

Urease Inhibition

Several studies have highlighted the potential of piperazine analogues as urease inhibitors. Urease is an important enzyme in the pathogenesis of infections caused by Helicobacter pylori. Pyridylpiperazine-based carbodithioates have shown significant urease inhibitory activity. nih.gov For example, one of the most effective compounds in a tested series, an o-tolyl derivative (5j), exhibited an IC₅₀ value of 5.16 ± 2.68 μM against urease, which is notably more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 23 ± 0.03 μM). nih.gov The structure-activity relationship of these compounds indicated that the nature and position of substituents on the aryl ring play a crucial role in their inhibitory potency.

Compound IDSubstituentUrease Inhibition IC₅₀ (µM)
5j o-tolyl5.16 ± 2.68
5l p-tolyl10.61 ± 0.36
5k m-tolyl18.30 ± 0.17
5m 2-methoxyphenyl8.17 ± 0.37
5n 4-methoxyphenyl17.77 ± 0.29
5b 2-chlorophenyl41.03 ± 0.23
5c 3-chlorophenyl37.33 ± 0.19
5d 4-chlorophenyl55.69 ± 0.20
Thiourea (Standard) -23.00 ± 0.03

Data sourced from a study on pyridylpiperazine-based carbodithioates. nih.gov

Histone Deacetylase (HDAC) Inhibition

Piperazine derivatives have been a focus in the development of histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents. chemrxiv.orgexplorationpub.com A series of 1-benzhydryl piperazine-based compounds have been synthesized and evaluated for their HDAC inhibitory activity. chemrxiv.org Within this series, both selective and non-selective HDAC inhibitors were identified with nanomolar potency. For instance, compound 9b was found to be a selective HDAC6 inhibitor with an IC₅₀ of 31 nM, while compound 8b acted as a non-selective nanomolar HDAC inhibitor. chemrxiv.org

Compound IDLinkerHDAC6 IC₅₀ (nM)Selectivity
6b -186Selective
9b -31Selective
7b --Non-selective (nanomolar)
8b --Non-selective (nanomolar)

Data from a study on 1-benzhydryl piperazine-based HDAC inhibitors. chemrxiv.org

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a well-established anti-cancer strategy, and various piperazine-containing molecules have been investigated for this activity. medchemexpress.commedchemexpress.comnih.govmdpi.comnih.gov A number of tubulin inhibitors incorporating a piperazine moiety have been reported with potent activity. For example, 'Tubulin inhibitor 24' demonstrated high antiproliferative activity against several cancer cell lines with IC₅₀ values in the nanomolar range and inhibited tubulin polymerization with an IC₅₀ of 2.1 µM. medchemexpress.com Another compound, NT-6, an acridane-based tubulin polymerization inhibitor, showed an IC₅₀ of 1.5 µM for tubulin polymerization inhibition. nih.gov

CompoundTarget/ActivityIC₅₀ (µM)
Tubulin inhibitor 24 Tubulin Polymerization2.1
NT-6 Tubulin Polymerization1.5
Tubulin polymerization-IN-39 Tubulin Polymerization4.9
Tubulin inhibitor 13 (E27) Tubulin Polymerization16.1
Tubulin inhibitor 27 (DYT-1) Tubulin Polymerization25.6
Tubulin inhibitor 17 (Compound 3b) Tubulin Polymerization12.38

Data compiled from various sources on tubulin inhibitors. medchemexpress.commedchemexpress.comnih.gov

Mechanisms of Biological Action in Preclinical Models

Preclinical studies on phenylpiperazine derivatives have shed light on their potential mechanisms of action. These compounds are known to interact with various receptors in the central nervous system. For instance, mafoprazine, a phenylpiperazine derivative, has been shown to have a high affinity for D2 dopamine receptors and α1-adrenergic receptors, suggesting its antipsychotic action is mediated through the blockade of these receptors. researchgate.net

In the context of cancer, preclinical models have been instrumental in elucidating the antitumor effects of piperazine analogues. For example, in a human prostate tumor xenograft model in rats, a benzosuberene analogue demonstrated dose-dependent vascular shutdown, highlighting its potential as a vascular disrupting agent. nih.gov The 1-benzhydryl piperazine-based HDAC inhibitor 8b exhibited potent anti-angiogenic, anti-metastatic, and anti-tumor effects in a zebrafish xenograft model of human breast cancer. chemrxiv.org

Furthermore, some phenylpiperazine derivatives have been studied as intestinal permeation enhancers in preclinical Caco-2 cell models, which are used to mimic the intestinal epithelium. nih.gov These studies help in understanding how these molecules could potentially improve the oral bioavailability of other drugs.

Neuromuscular Modulation (e.g., Anthelmintic Paralysis Mechanisms)

Piperazine and its derivatives have long been recognized for their anthelmintic properties, which are primarily achieved through neuromuscular modulation in parasitic worms. drugbank.com The core mechanism of action involves the paralysis of these organisms, which facilitates their expulsion from the host's body. drugbank.com

Research into the anthelmintic pyrantel (B1679900), an analogue of piperazine, provides insight into this process. Pyrantel has been shown to induce a spastic paralysis in helminths. nih.gov It acts as a depolarizing neuromuscular blocking agent, causing muscle contraction and subsequent paralysis in worms like Ascaris. nih.gov In contrast, piperazine itself typically causes a flaccid paralysis by hyperpolarizing the muscle membrane of the worms, which reduces the excitability of the muscle cells. nih.gov This hyperpolarization antagonizes the excitatory effects of acetylcholine, a key neurotransmitter in muscle function. nih.gov

The differing effects of pyrantel (spastic paralysis) and piperazine (flaccid paralysis) underscore the nuanced ways in which piperazine analogues can modulate the neuromuscular system of helminths. nih.gov

Table 1: Comparative Neuromuscular Effects of Piperazine and Pyrantel on Ascaris

CompoundEffect on Muscle CellsResulting Paralysis Type
PiperazineHyperpolarization, reduced spike frequencyFlaccid
PyrantelDepolarization, increased spike frequencySpastic

Neurotransmitter Release Modulation (e.g., Dopamine and Serotonin in Rat Prefrontal Cortex)

The piperazine scaffold is a common feature in many centrally acting agents, and its derivatives have been shown to modulate the release of key neurotransmitters like dopamine and serotonin. Studies on piperazine derivatives have explored their effects on the prefrontal cortex, a brain region crucial for cognition and executive function.

For instance, research on two 1,2,4-substituted piperazine derivatives, MM5 and MC1, which show affinity for serotonin 5-HT1A receptors, has revealed distinct effects on dopamine and serotonin release in the rat prefrontal cortex. nih.gov The compound MM5 was found to decrease extracellular serotonin levels, a characteristic of 5-HT1A receptor agonists, without affecting dopamine levels. nih.gov Conversely, MC1 not only suppressed serotonin release at higher doses but also increased the levels of dopamine and its metabolites. nih.gov Interestingly, the dopamine-releasing effect of MC1 did not appear to be mediated by 5-HT1A or 5-HT2A receptors, suggesting a different pharmacological pathway. nih.gov

Further research has demonstrated that serotonin can increase the release of dopamine in the prefrontal cortex, an interaction potentially mediated by the 5-HT1B receptor subtype. nih.gov This highlights the complex interplay between serotonergic and dopaminergic systems that can be influenced by piperazine-based compounds.

Table 2: Effects of Piperazine Derivatives on Neurotransmitter Release in Rat Prefrontal Cortex

CompoundEffect on Serotonin ReleaseEffect on Dopamine Release
MM5DecreasedNo effect
MC1Decreased (at high dose)Increased

Cell Cycle Disruption and Apoptotic Pathway Induction (e.g., in Cancer Cells)

Certain piperazine derivatives have demonstrated significant potential as anticancer agents by inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov

One novel piperazine derivative, referred to as C505, has been shown to potently inhibit the proliferation of various cancer cell lines. nih.gove-century.us This compound induces cell cycle arrest, primarily at the S/G2/M phase, preventing the cancer cells from dividing and multiplying. nih.gov Furthermore, C505 triggers caspase-dependent apoptosis, a key pathway for eliminating cancerous cells. nih.gove-century.us The pro-apoptotic effects of this compound are linked to its ability to inhibit multiple cancer-promoting signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gove-century.usresearchgate.net

Similarly, a dispiropiperazine derivative, SPOPP-3, has been identified as a potent inducer of G2/M phase cell cycle arrest in human cancer cells. nih.gov This compound was also found to induce apoptosis, necrosis, and DNA damage, highlighting its multifaceted anti-cancer activity. nih.gov

Table 3: Apoptotic Activity of Piperazine Derivative C505 on K562 Cancer Cells

Treatment Duration (hours)Percentage of Apoptotic Cells
0 (Untreated)2%
2422.0%
4831.2%
7237.9%

Synaptoprotective Mechanisms (e.g., in Alzheimer's Disease Models)

The loss of synapses is a primary correlate of cognitive decline in Alzheimer's disease. nih.gov Piperazine derivatives are being explored for their potential to protect synapses and restore synaptic plasticity.

A novel piperazine derivative, designated as cmp2, has shown promise in this area. nih.govnih.gov This compound acts as a selective activator of the TRPC6 channel, a protein involved in synaptic function. nih.gov Studies have shown that cmp2 exhibits synaptoprotective properties in cell cultures and is capable of crossing the blood-brain barrier. nih.govnih.gov In a mouse model of Alzheimer's disease (5xFAD), cmp2 was able to reverse deficits in synaptic plasticity. nih.govnih.gov This suggests that modulating TRPC6 activity with piperazine derivatives could be a viable strategy for treating the synaptic dysfunction seen in Alzheimer's disease. nih.gov

Anti-biofilm Formation

Bacterial biofilms are a significant challenge in treating infections as they provide a protective barrier against antibiotics. Some piperazine derivatives have been investigated for their ability to inhibit the formation of these biofilms.

While direct studies on this compound's anti-biofilm activity are not specified, research on other small molecules demonstrates the potential of targeting biofilm formation. For example, the small molecule ZY-214-4 has been shown to prevent biofilm formation by Staphylococcus aureus at subinhibitory concentrations. nih.gov It achieves this by suppressing the production of polysaccharide intercellular adhesin (PIA), a key component of the biofilm matrix, and inhibiting the expression of genes related to biofilm formation. nih.gov Similarly, certain 1,2,3,5-tetrazine (B1252110) derivatives have demonstrated the ability to prevent biofilm formation in various bacteria. nih.gov These findings suggest that the piperazine scaffold could be incorporated into novel anti-biofilm agents.

Preclinical Pharmacokinetics and in Vitro Metabolism of 1 2,4,5 Trimethylphenyl Piperazine and Relevant Derivatives

Preclinical Absorption and Distribution Dynamics

Currently, there is no publicly available scientific literature detailing the preclinical absorption and distribution dynamics of 1-(2,4,5-trimethylphenyl)piperazine. Studies investigating its absorption characteristics, such as oral bioavailability, and its distribution profile in various tissues, including volume of distribution and plasma protein binding, have not been reported.

In Vitro Metabolic Stability and Metabolite Identification

Specific in vitro metabolism studies on this compound are not available in the published scientific literature. While research exists on the metabolism of other piperazine (B1678402) derivatives, this data cannot be extrapolated to this compound with scientific accuracy.

Hepatic Microsomal Metabolism

There is no published data on the metabolic stability of this compound in hepatic microsomes from any species. Therefore, its intrinsic clearance and metabolic half-life as determined by this in vitro system are unknown.

Specific Metabolic Pathways (e.g., Hydroxylation, Demethylation, Ring Opening)

The specific metabolic pathways for this compound have not been elucidated. There are no reports identifying the metabolites formed through processes such as hydroxylation, demethylation, or ring opening of this particular compound.

Preclinical Excretion Profiles

Information regarding the preclinical excretion of this compound is not available. Studies detailing its routes and rates of elimination from the body, whether through urine, feces, or other means, have not been documented in the scientific literature.

Data Tables

No data is available to populate tables for preclinical pharmacokinetics or in vitro metabolism of this compound.

Structure Activity Relationship Sar and Computational Chemistry in the Research of 1 2,4,5 Trimethylphenyl Piperazine

Elucidation of Pharmacophoric Requirements for Specific Activities

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the arylpiperazine class, these models are crucial for designing ligands with high affinity and selectivity for targets like serotonin (B10506) and dopamine (B1211576) receptors. Generally, the key pharmacophoric features for arylpiperazine-based ligands include a basic nitrogen atom within the piperazine (B1678402) ring, an aromatic region (the phenyl ring), and often a linker and a terminal functional group. The basic nitrogen typically forms a critical ionic interaction with an acidic residue, such as an aspartate, in the receptor's binding pocket.

No specific pharmacophore models have been published for activities directly associated with 1-(2,4,5-trimethylphenyl)piperazine. Research on related arylpiperazines indicates that the substitution pattern on the phenyl ring is a critical determinant of receptor affinity and selectivity. For instance, studies on 5-HT₂A antagonists have led to the development of detailed 3D-QSAR models, but these have focused on other substitution patterns. nih.gov Similarly, predictive pharmacophore models have been successfully generated for piperazine-based CCR5 antagonists, but the training sets for these models did not include this compound. nih.gov

Rational Design of Analogues through SAR Iteration

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. This iterative process is fundamental to rational drug design. For arylpiperazines, SAR studies have extensively explored the impact of substituents on the phenyl ring. nih.gov

Key findings for the broader class of arylpiperazines suggest:

Ortho-substitution: Often, a substituent at the ortho position of the phenyl ring is favorable for affinity at various receptors. nih.gov

Meta- and Para-substitution: The size and electronic properties of substituents at the meta and para positions are critical for differentiating between receptor subtypes, such as 5-HT₁A and α₁-adrenergic receptors. nih.gov

There are no published SAR studies that specifically detail the iterative design of analogues based on the this compound scaffold. The effect of the combined 2,4,5-trimethyl substitution pattern, which presents a unique steric and electronic profile, remains uncharacterized in the context of systematic SAR investigations.

Advanced Molecular Modeling Techniques

Molecular modeling encompasses a variety of computational techniques used to simulate and predict the behavior of molecules.

Molecular Docking and Ligand-Target Complex Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. This technique is widely applied to arylpiperazines to understand their binding modes. For example, docking studies on phenylpiperazine derivatives have helped elucidate interactions with targets like topoisomerase II and various G-protein coupled receptors. researchgate.netjetir.org These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex.

A search of the scientific literature did not yield any studies describing the molecular docking of this compound into any specific biological target.

Conformational Analysis and Binding Site Characterization

Conformational analysis examines the different spatial arrangements (conformations) a molecule can adopt and their relative energies. For flexible molecules like arylpiperazines, understanding the bioactive conformation—the shape the molecule adopts when it binds to its target—is crucial. The substitution on the phenyl ring can influence the preferred conformation and how the molecule fits into a receptor's binding site. jetir.org

There is no available research that specifically analyzes the conformational preferences or characterizes the binding site interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For arylpiperazines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to create models that explain how steric and electrostatic fields of the molecules correlate with receptor affinity. nih.gov These models can be highly predictive and guide the design of new, more potent, and selective ligands.

No QSAR studies have been published that include this compound in their dataset. Existing QSAR models for phenylpiperazines have been built using other sets of derivatives, and their predictive power for a 2,4,5-trimethyl substitution pattern is unknown. nih.gov

Analytical Methods for Research and Characterization of 1 2,4,5 Trimethylphenyl Piperazine

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 1-(2,4,5-Trimethylphenyl)piperazine from complex mixtures. The choice of chromatographic method depends on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC) and its variants, Reversed-Phase HPLC (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of piperazine (B1678402) derivatives. rdd.edu.iq For compounds like this compound, which may lack a strong chromophore, derivatization can be employed to enhance UV detection. jocpr.comtsijournals.com A common derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the secondary amine group of the piperazine ring to form a UV-active derivative. jocpr.com

RP-HPLC is a widely used mode for the separation of piperazine compounds. japsonline.com A typical RP-HPLC method would utilize a C18 or C8 stationary phase. japsonline.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). japsonline.com Method validation for HPLC analysis typically includes assessing parameters such as linearity, accuracy, precision, and robustness. jocpr.comjapsonline.com

UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. A UPLC-MS/MS method has been developed for the simultaneous quantification of related piperazine compounds, demonstrating the high sensitivity and specificity of this technique. mdpi.com

Table 1: Typical RP-HPLC Method Parameters for Piperazine Derivative Analysis

Parameter Value
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 6.6):Acetonitrile:Methanol (45:40:15 v/v/v) japsonline.com
Flow Rate 1.0 mL/min jocpr.comjapsonline.com
Detection UV at 220 nm or 340 nm (after derivatization) jocpr.comjapsonline.com
Injection Volume 10-20 µL jocpr.comjapsonline.com
Column Temperature 25-35 °C jocpr.comjapsonline.com

Gas Chromatography (GC) is a robust and reliable technique for the analysis of volatile and thermally stable compounds like this compound. tsijournals.comhakon-art.com It is particularly useful for the separation of various substituted piperazines. hakon-art.com The selection of an appropriate capillary column is critical for achieving good separation and peak shapes. hakon-art.com Columns with a (50%-Phenyl)-methylpolysiloxane stationary phase (like DB-17 or equivalent) have been shown to be effective for separating piperazine derivatives. hakon-art.comresearchgate.net

Flame Ionization Detection (FID) is commonly used for the quantification of piperazine compounds in GC analysis. tsijournals.comhakon-art.com The method can be validated for linearity, precision, accuracy, and robustness to ensure its suitability for routine analysis. tsijournals.comhakon-art.com

Table 2: Example GC Method Parameters for Piperazine Analysis

Parameter Value
Column DB-17 (30 m x 0.53 mm, 1 µm film thickness) hakon-art.comresearchgate.net
Carrier Gas Helium at a constant flow of 2 mL/min researchgate.net
Injector Temperature 250 °C researchgate.net
Detector Temperature 260 °C (FID) researchgate.net
Oven Program 150°C for 10 min, then ramped to 260°C researchgate.net
Injection Volume 1.0 µL researchgate.net

For the analysis of complex biological or environmental samples, a single chromatographic method may not be sufficient to separate all compounds of interest. In such cases, multidimensional chromatography, combining different separation mechanisms like Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC), can be employed. nih.gov

HILIC is suitable for the retention of polar and hydrophilic compounds, while RPLC is ideal for nonpolar compounds. An automated single-injection LC-MS method can be set up for the sequential analysis of both hydrophilic and lipophilic fractions of a sample. nih.gov In this approach, early-eluting compounds from the HILIC separation can be trapped and subsequently analyzed in an RPLC system. nih.gov This comprehensive approach increases the chemical coverage in a single analysis, which would be beneficial for metabolomics studies or the analysis of complex mixtures containing this compound and its potential metabolites.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic separation method, provides high sensitivity and specificity for the identification and quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in forensic and clinical analysis for the identification of drugs of abuse, including piperazine derivatives. scholars.directunodc.org It combines the separation power of GC with the mass-selective detection of MS, allowing for the generation of highly specific spectral data for individual compounds within a complex mixture. unodc.org

For the analysis of this compound, a derivatization step with an agent like trifluoroacetic anhydride (B1165640) (TFAA) may be employed to improve its chromatographic properties and mass spectral characteristics. scholars.direct The GC-MS method can be fully validated to demonstrate linearity, with correlation coefficients (R²) typically greater than 0.99. nih.gov The limits of detection (LOD) and quantification (LOQ) can be determined to assess the sensitivity of the method. scholars.direct

Table 3: Typical Validation Data for a GC-MS Method for Piperazine Derivatives

Parameter Matrix Value
Linearity Range Plasma, Urine 0.016 - 10 µg/mL scholars.direct
LOD Plasma 0.004 µg/mL scholars.direct
LOQ Plasma 0.016 µg/mL scholars.direct
Extraction Efficiency Plasma 79% - 96% scholars.direct

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the analysis of piperazine derivatives in complex matrices such as plasma, urine, and other biological tissues. scholars.directnih.govnih.gov These techniques offer high sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations. nih.gov

For sample preparation, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to clean up the sample and enrich the analyte of interest before LC-MS analysis. scholars.directnih.gov The choice of extraction method depends on the properties of the analyte and the sample matrix.

In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which significantly enhances the selectivity and sensitivity of the method. mdpi.com The method can be validated according to international guidelines to ensure its reliability for applications such as pharmacokinetic and biodistribution studies. nih.govnih.gov

Table 4: Representative LC-MS/MS Method Validation Parameters

Parameter Value
Lower Limit of Quantification (LLOQ) 10 ng/mL nih.gov
Linearity Range 10.0 - 900.0 ng/mL nih.gov
Correlation Coefficient (r²) > 0.99 nih.gov
Intra- and Inter-assay Precision (RSD) ≤ 2.56% nih.gov
Accuracy 98.3–101.60% nih.gov

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

The analysis of this compound and related N-arylpiperazine derivatives can be effectively achieved using electrophoretic techniques, particularly Capillary Electrophoresis (CE). CE offers high separation efficiency, short analysis times, and requires minimal sample and solvent volumes, making it an attractive alternative to more conventional chromatographic methods. nih.govcapes.gov.br

Capillary Zone Electrophoresis (CZE) is the most fundamental and widely used mode of CE. youtube.com In CZE, the separation of analytes is based on their different electrophoretic mobilities in an electric field, which is a function of their charge-to-size ratio. For a basic compound like this compound, the analysis is typically carried out in an acidic buffer. In this environment, the secondary amine of the piperazine ring becomes protonated, imparting a positive charge to the molecule and enabling its migration in the electric field.

The separation in CZE is influenced by several factors, including the pH and concentration of the background electrolyte (BGE), the applied voltage, and the capillary temperature. Optimization of these parameters is crucial for achieving the desired resolution and analysis time. For instance, a study on the CZE separation of five angiotensin II receptor antagonists, which also possess acidic and basic functionalities, demonstrated that a buffer composed of potassium dihydrogen phosphate and boric acid at a pH of 5.5, with the addition of 5% methanol as an organic modifier, provided successful resolution within 8 minutes. nih.gov Similar optimization strategies would be applicable to the analysis of this compound.

While specific CZE methods for the direct analysis of this compound are not extensively documented in publicly available literature, the established methodologies for other N-arylpiperazines provide a strong foundation for its analysis. The general approach would involve:

Sample Preparation: Dissolving the compound in a suitable solvent, which is then diluted with the background electrolyte.

Capillary: A fused-silica capillary is typically used.

Background Electrolyte: An acidic buffer, such as phosphate or citrate (B86180) buffer, at a pH that ensures the protonation of the piperazine nitrogen.

Applied Voltage: A high voltage is applied across the capillary to drive the separation.

Detection: UV detection is commonly employed, as the phenyl ring of the molecule is a chromophore.

The versatility of CE also allows for its use in determining the purity of this compound and for screening for potential impurities generated during its synthesis.

Spectroscopic Characterization Methods (e.g., IR, NMR)

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular structure and the connectivity of atoms.

Infrared (IR) Spectroscopy

A study on N-arylpiperazine derivatives used as inhibitors of lanosterol (B1674476) 14α-demethylase confirmed their identity and structure using IR and ¹H-NMR spectroscopy, among other techniques. researchgate.net For this compound, the IR spectrum would likely show:

C-H stretching vibrations: Aromatic C-H stretching bands are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring and methyl groups will be observed in the 2800-3000 cm⁻¹ region.

N-H stretching vibration: A secondary amine N-H stretching band from the piperazine ring should be present in the region of 3200-3500 cm⁻¹. This band is often broad.

C=C stretching vibrations: Aromatic C=C stretching vibrations from the trimethylphenyl ring will likely appear in the 1500-1600 cm⁻¹ region.

C-N stretching vibrations: The C-N stretching vibrations for the aryl-N and alkyl-N bonds are expected in the fingerprint region, typically between 1250 and 1360 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

A comprehensive study on the complete assignment of ¹H and ¹³C NMR data for ten different phenylpiperazine derivatives using 1D and 2D NMR techniques provides a strong basis for interpreting the spectra of this compound. nih.govresearchgate.net Based on this and other studies on substituted piperazines, the following spectral features can be anticipated: researchgate.netlew.ro

¹H NMR:

Aromatic Protons: The protons on the trimethylphenyl ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The specific chemical shifts and coupling patterns will depend on their positions relative to the methyl groups and the piperazine substituent.

Piperazine Protons: The protons on the piperazine ring will likely appear as multiplets in the aliphatic region (typically δ 2.5-3.5 ppm). The protons closer to the aromatic ring may be shifted downfield compared to those further away. The N-H proton of the piperazine ring will also be present in this region and may exhibit broadening.

Methyl Protons: The three methyl groups on the phenyl ring will give rise to singlets in the upfield region of the spectrum (typically δ 2.0-2.5 ppm).

¹³C NMR:

Aromatic Carbons: The carbon atoms of the trimethylphenyl ring will resonate in the downfield region of the spectrum (typically δ 110-150 ppm). The carbons bearing the methyl groups and the piperazine substituent will have distinct chemical shifts.

Piperazine Carbons: The carbon atoms of the piperazine ring will appear in the aliphatic region (typically δ 40-60 ppm).

Methyl Carbons: The carbons of the three methyl groups will be found in the upfield region of the spectrum (typically δ 15-25 ppm).

The following tables provide predicted ¹H and ¹³C NMR chemical shift ranges for this compound based on data from analogous compounds.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.8 - 7.2m
Piperazine-H (CH₂)2.8 - 3.2m
Piperazine-H (NH)1.5 - 2.5br s
Methyl-H (CH₃)2.1 - 2.4s

Predicted ¹³C NMR Data for this compound

CarbonsPredicted Chemical Shift (δ, ppm)
Aromatic-C115 - 150
Piperazine-C (CH₂)45 - 55
Methyl-C (CH₃)17 - 22

Development of Bioanalytical Assays for Preclinical Studies

The development and validation of robust bioanalytical assays are critical for the preclinical evaluation of new chemical entities like this compound. These assays are essential for determining the pharmacokinetic profile of the compound, which includes its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative determination of small molecules in biological matrices due to its high sensitivity, selectivity, and speed. youtube.comnih.govnih.gov

The development of a bioanalytical method for this compound in a biological matrix such as plasma for preclinical studies would typically involve the following steps:

Future Directions and Broader Academic Impact of 1 2,4,5 Trimethylphenyl Piperazine Research

Potential for Novel Therapeutic Scaffolds

The 1-(2,4,5-trimethylphenyl)piperazine structure serves as a promising template for the design of new therapeutic agents. The inherent properties of the piperazine (B1678402) ring, such as its ability to improve aqueous solubility and its basic nature, make it a valuable component in drug design for optimizing pharmacokinetic profiles. researchgate.netnih.gov The arylpiperazine motif, in particular, is a versatile building block for creating compounds that can interact with a wide array of biological targets. mdpi.comnih.gov

Research into arylpiperazine derivatives has demonstrated their potential in a variety of therapeutic areas, including cancer and central nervous system (CNS) disorders. mdpi.comnih.govresearchgate.net For instance, the substitution pattern on the phenyl ring is a critical determinant of biological activity. The trimethyl substitution on the phenyl ring of this compound offers a unique lipophilic and electronic signature that can be exploited to achieve selectivity and potency for specific targets. The modular nature of the arylpiperazine scaffold allows for systematic modifications, such as alterations to the linker and the terminal fragment, to fine-tune the pharmacological properties of the resulting molecules. nih.govacs.org

The development of novel synthetic methodologies further enhances the potential of this scaffold. Efficient and selective methods for the functionalization of the piperazine ring can lead to a diverse library of compounds for screening. nih.gov This chemical tractability, combined with the proven track record of the broader arylpiperazine class, positions this compound as a valuable starting point for the discovery of next-generation therapeutics.

Investigation of Polypharmacology and Multi-target Approaches

The "one-target, one-drug" paradigm has been increasingly challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. nih.gov Polypharmacology, the design or use of pharmaceutical agents that act on multiple targets simultaneously, has emerged as a promising strategy to address this complexity. nih.gov Arylpiperazine derivatives are particularly well-suited for a polypharmacological approach due to their ability to interact with various receptors and transporters. nih.govnih.gov

Many successful drugs with an arylpiperazine core exhibit multi-target activity. For example, several atypical antipsychotics target a range of serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The this compound scaffold can be rationally designed to create ligands that modulate multiple targets implicated in a specific disease pathology. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

The investigation of the polypharmacological profile of this compound and its analogs would involve comprehensive screening against a panel of relevant biological targets, such as G protein-coupled receptors (GPCRs) and transporters. nih.govmdpi.com Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict and rationalize the multi-target interactions of these compounds. mdpi.com The insights gained from such studies will be instrumental in designing multi-target-directed ligands (MTDLs) with optimized efficacy and safety profiles.

Advanced Preclinical Models and Translational Research Strategies

The successful translation of a promising chemical scaffold from the laboratory to the clinic hinges on the use of robust and predictive preclinical models. For a compound like this compound, a multi-tiered approach to preclinical evaluation is essential. This would begin with in vitro assays to determine potency, selectivity, and mechanism of action at the molecular and cellular levels. pharmafocusasia.com

Given the potential of arylpiperazines in oncology and neuroscience, relevant preclinical models would include a variety of cancer cell lines and primary neuronal cultures. mdpi.comnih.govnih.gov For instance, the cytotoxic activity of novel derivatives could be assessed against a panel of human cancer cell lines, such as those for prostate or breast cancer. nih.gov In the context of neurodegenerative diseases like Alzheimer's, models that recapitulate aspects of the disease pathology, such as amyloid-beta toxicity in neuronal cultures, would be invaluable. nih.govnih.gov

Following promising in vitro data, evaluation in animal models is a critical next step. pharmafocusasia.comresearchgate.net These models, which can range from genetically engineered mice to xenograft models for cancer, provide crucial information on the in vivo efficacy, pharmacokinetics, and safety of the compounds. researchgate.net For CNS-active compounds, behavioral models in rodents can be used to assess their therapeutic potential for conditions like depression or psychosis. nih.gov The data generated from these advanced preclinical models are vital for making informed decisions about which candidate compounds should progress to clinical trials.

Preclinical Model TypeApplication for Arylpiperazine ResearchExamples
In Vitro Initial screening for bioactivity and mechanism of action.Cancer cell line proliferation assays, receptor binding assays, primary neuronal culture models of neurotoxicity. mdpi.comnih.govnih.gov
In Vivo Evaluation of efficacy, pharmacokinetics, and safety in a living organism.Xenograft models of cancer, transgenic mouse models of Alzheimer's disease, behavioral models for CNS disorders. nih.govresearchgate.net
In Silico Prediction of drug-target interactions and ADMET properties.Molecular docking, QSAR studies, pharmacokinetic modeling. mdpi.com

Contribution to Fundamental Understanding of Piperazine Chemistry and Biology

Research focused on this compound and its derivatives will not only drive the discovery of new drugs but also contribute to the fundamental understanding of piperazine chemistry and biology. The piperazine ring is a conformationally flexible system, and its substitution pattern significantly influences its three-dimensional structure and, consequently, its biological activity. nih.gov

Detailed structural studies, such as X-ray crystallography and NMR spectroscopy, of novel this compound analogs can provide valuable insights into the structure-activity relationships (SAR) of this class of compounds. nih.gov This knowledge can inform the rational design of future molecules with improved properties.

Furthermore, exploring the biological targets of these compounds can uncover new signaling pathways and molecular mechanisms relevant to disease. The identification of novel targets for arylpiperazine derivatives could open up new avenues for therapeutic intervention. The synthesis and biological evaluation of a diverse library of these compounds will expand the chemical space around the piperazine scaffold and provide a richer dataset for computational and medicinal chemists to build more predictive models. Ultimately, this fundamental research will enhance our ability to design and develop safer and more effective piperazine-based medicines for a wide range of diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.